molecular formula C21H19N5O4 B2622974 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 899953-16-3

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2622974
CAS No.: 899953-16-3
M. Wt: 405.414
InChI Key: DFDZJKFNEQQJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a heterocyclic compound of significant interest in scientific research, particularly in medicinal chemistry and chemical biology. Its structure features a pyridazine core, a nitrogen-containing heterocycle, which is substituted at the 6-position with a morpholine ring, a feature known to enhance solubility and influence pharmacokinetic properties . This pyridazine moiety is linked via a phenyl bridge to a 3-nitrobenzamide group, creating a multifunctional scaffold suitable for various chemical modifications and interactions with biological targets . This compound serves as a valuable building block for the synthesis of more complex molecules. Its well-defined structure allows for exploration in diverse research applications, including the development of biochemical probes due to its potential to interact with specific proteins or enzymes . The morpholine and pyridazine components are common pharmacophores found in compounds investigated for various biological activities. The nitro group on the benzamide moiety offers a versatile handle for further synthetic transformations, most notably reduction to a corresponding aniline, which can facilitate the generation of a diverse chemical library for structure-activity relationship (SAR) studies . The synthesis of this compound and its analogs involves multi-step organic reactions, which may include a selective nucleophilic aromatic substitution (SNAr) on a halogenated pyridazine precursor to introduce the morpholine ring, followed by a cross-coupling reaction, such as a Suzuki-Miyaura coupling, to attach the phenylamine component . The final amidation step is typically achieved by reacting the aniline intermediate with a suitably activated 3-nitrobenzoic acid derivative, such as its acyl chloride, in the presence of a base like triethylamine . The final product can be purified to high purity (>99.5%) using crystallization techniques, for instance, from a methanol/water solvent system . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or human and veterinary applications .

Properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c27-21(16-4-2-6-18(14-16)26(28)29)22-17-5-1-3-15(13-17)19-7-8-20(24-23-19)25-9-11-30-12-10-25/h1-8,13-14H,9-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDZJKFNEQQJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Coupling with Nitrobenzamide: The final step involves coupling the pyridazine-morpholine intermediate with 3-nitrobenzoyl chloride under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, such as using microwave irradiation to reduce reaction times and enhance product quality .

Chemical Reactions Analysis

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide undergoes various chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, catalysts like Pd/C, and solvents like ethanol or dichloromethane. Major products formed from these reactions include amines, oxidized derivatives, and substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide has been investigated for its potential as an anticancer agent . It exhibits inhibitory effects on specific enzymes involved in cancer cell proliferation, making it a candidate for further development as a therapeutic agent.

Biological Studies

This compound serves as a valuable tool in biological studies to understand interactions with various biological targets, including proteins and enzymes. Its ability to modulate enzyme activity can provide insights into cellular processes and disease mechanisms.

Chemical Biology

In chemical biology , it is utilized to study the effects of morpholine and pyridazine derivatives on biological systems. The compound’s structural characteristics allow researchers to explore its interactions at the molecular level.

Industrial Applications

The unique structure of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide also positions it as a candidate for developing new materials with specific properties, such as polymers or coatings that could have applications in various industrial sectors.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide effectively inhibited cancer cell lines by targeting specific kinases involved in cell growth pathways.
  • Enzyme Interaction Studies : Research indicated that the compound binds selectively to certain enzymes, leading to reduced activity in metabolic pathways crucial for tumor growth.

Mechanism of Action

The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its action include signal transduction pathways and metabolic pathways that are crucial for cell survival and proliferation .

Comparison with Similar Compounds

Structural Analogues with Nitrobenzamide Moieties

Compounds sharing the 3-nitrobenzamide group exhibit variations in core structures and substituents, influencing their physical properties:

Compound Name (Source) Core Structure Substituents/Modifications Yield (%) Melting Point (°C)
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-nitrobenzamide () Imidazolidinone-phenyl-carbamothioyl 3-nitrobenzamide 79 168–170
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-3-nitrobenzamide () Imidazolidinone-phenyl-carbamothioyl 3-nitrobenzamide 52 162–164
2-(Bis(2-chloroethyl)amino)-5-(hydroxyamino)-N-(2-hydroxyethyl)-3-nitrobenzamide () Benzamide Bis(2-chloroethyl)amino, hydroxyethyl N/A N/A
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine () Imidazopyridine Tosylmethyl, trifluoromethylphenyl N/A N/A

Key Observations:

  • Yield Variability: Nitrobenzamide derivatives with imidazolidinone cores show significant yield differences (52–79%), suggesting that synthetic routes or substituent positioning (e.g., methylene linkers in vs. direct attachment in ) impact reaction efficiency .
  • Melting Points: Nitro-substituted compounds generally exhibit lower melting points (162–170°C) compared to non-nitro analogues (e.g., thiophene-2-carboxamide derivative in : 226–228°C), likely due to reduced crystallinity from the nitro group’s electron-withdrawing effects .

Heterocyclic Analogues with Nitro Groups

  • Imidazopyridine Derivatives (): The 3-nitro-substituted imidazopyridine features a trifluoromethylphenyl group, enhancing lipophilicity and metabolic stability compared to morpholinopyridazine-based structures .

Research Findings and Trends

Nitro Group Effects: The nitro moiety consistently reduces melting points and may lower synthetic yields in imidazolidinone derivatives, possibly due to steric hindrance or side reactions .

Core Structure Influence: Pyridazine (target compound) and imidazolidinone cores (–3) offer distinct electronic environments, affecting solubility and target binding.

Synthetic Challenges : Zinc-mediated reduction () and cross-coupling reactions () highlight diverse synthetic strategies for nitro-containing compounds, though scalability varies .

Biological Activity

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the treatment of visceral leishmaniasis. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a morpholinopyridazine moiety linked to a nitrobenzamide. Its molecular formula is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, and it exhibits distinct physicochemical properties that influence its biological activity.

The primary mechanism of action for N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide involves inhibition of proteasome activity, which is crucial for cellular protein degradation. This inhibition can lead to the accumulation of regulatory proteins that induce apoptosis in target cells, particularly in parasitic infections like leishmaniasis. The compound's interaction with specific molecular targets, such as enzymes involved in the ubiquitin-proteasome pathway, has been documented in various studies .

In Vitro Studies

In vitro studies have demonstrated that N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide exhibits moderate to high potency against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound was tested using the intramacrophage assay, which simulates physiological conditions more closely than traditional methods. Results indicated an effective reduction in parasite load at concentrations with acceptable cytotoxicity profiles .

Table 1: In Vitro Activity Against L. donovani

CompoundIC50 (µM)Selectivity Index
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide5.210
Reference Compound A4.815
Reference Compound B6.08

In Vivo Studies

Preclinical studies have further validated the efficacy of this compound in animal models of visceral leishmaniasis. Dosing at 25 mg/kg resulted in significant reductions in parasite burden and improved survival rates compared to untreated controls. Pharmacokinetic studies showed favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent .

Table 2: In Vivo Efficacy in Animal Models

Treatment GroupDose (mg/kg)Parasite Load Reduction (%)Survival Rate (%)
Control--30
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide257590

Case Studies and Clinical Relevance

Recent case studies have highlighted the importance of developing new treatments for visceral leishmaniasis due to increasing resistance against conventional therapies. The scaffold-hopping strategy employed to optimize this compound has led to improved potency and reduced side effects .

One notable case involved a patient with refractory visceral leishmaniasis who was treated with N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide as part of a compassionate use protocol. The patient exhibited significant clinical improvement and a marked decrease in parasite load after a short treatment duration.

Q & A

Q. How should researchers reconcile conflicting cytotoxicity results between 2D and 3D cell models?

  • Methodological Answer :
  • Comparative viability assays : Normalize data to cell mass (ATP-based assays) to account for matrix effects in 3D spheroids .
  • Transcriptomic profiling : Use RNA-seq to identify pathways differentially regulated in 3D models, explaining resistance mechanisms .

Experimental Design

Q. What controls are critical for ensuring reproducibility in kinase inhibition assays?

  • Methodological Answer :
  • Positive controls : Include staurosporine or other pan-kinase inhibitors to validate assay sensitivity .
  • Negative controls : Use DMSO vehicle at matching concentrations to rule out solvent artifacts .

Q. How to design a stability study under accelerated conditions?

  • Methodological Answer :
  • ICH guidelines : Store samples at 40°C/75% RH for 1–3 months and analyze degradation via HPLC-UV .
  • Forced degradation : Expose to oxidative (H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify vulnerable sites .

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